5-ethoxy-N,N-dimethyl-2-phenyl-1-benzofuran-3-carboxamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethoxy-N,N-dimethyl-2-phenyl-1-benzofuran-3-carboxamide typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of 2-hydroxyphenyl ketones with appropriate reagents.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction using ethyl iodide and a base such as potassium carbonate.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the benzofuran derivative with dimethylamine and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for the cyclization step and employing automated systems for the etherification and carboxamide formation steps to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-ethoxy-N,N-dimethyl-2-phenyl-1-benzofuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.
Major Products
Oxidation: The major product would be the corresponding carboxylic acid derivative.
Reduction: The major product would be the corresponding amine derivative.
Substitution: The major product would depend on the nucleophile used in the substitution reaction.
Scientific Research Applications
5-ethoxy-N,N-dimethyl-2-phenyl-1-benzofuran-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-ethoxy-N,N-dimethyl-2-phenyl-1-benzofuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
- 5-hydroxy-N,N,2-trimethyl-1-benzofuran-3-carboxamide
- N-(3-methylphenyl)-1-benzofuran-2-carboxamide
- N-methyl-2,3-dihydro-1-benzofuran-5-carboxamide
Uniqueness
5-ethoxy-N,N-dimethyl-2-phenyl-1-benzofuran-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxy group and the dimethylamino group at specific positions on the benzofuran core differentiates it from other similar compounds and may contribute to its unique biological activities .
Properties
IUPAC Name |
5-ethoxy-N,N-dimethyl-2-phenyl-1-benzofuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-4-22-14-10-11-16-15(12-14)17(19(21)20(2)3)18(23-16)13-8-6-5-7-9-13/h5-12H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMIWWUATAGRZAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)OC(=C2C(=O)N(C)C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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